(2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE
Description
The compound “(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide” is an acrylamide derivative featuring a cyano group, a furan ring substituted with a 4-methylphenyl group, and an amide moiety. Its structural uniqueness arises from the conjugation of the α,β-unsaturated carbonyl system with the electron-withdrawing cyano group, which may influence its electronic properties and intermolecular interactions .
Properties
IUPAC Name |
(E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-2-4-11(5-3-10)14-7-6-13(19-14)8-12(9-16)15(17)18/h2-8H,1H3,(H2,17,18)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCQTLNCBVGUPU-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the p-tolyl group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the cyanoacrylamide moiety: This step involves the reaction of the furan derivative with cyanoacetic acid and an appropriate amine under basic conditions to form the cyanoacrylamide moiety.
Industrial Production Methods
In an industrial setting, the production of (2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
(2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation.
Materials Science: The compound can be used in the synthesis of polymers with unique properties.
Biological Studies: It is used as a probe to study enzyme-substrate interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit key enzymes involved in cell proliferation, leading to apoptosis. The cyano group can act as an electrophile, reacting with nucleophilic sites in proteins and DNA, thereby disrupting their function.
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of 2-cyano-3-(aryl)furan acrylamide/acrylate derivatives. Key structural analogues include:
Key Observations :
- Amide vs. Ester Groups : The amide derivatives exhibit stronger intermolecular hydrogen bonding (N–H···O) compared to esters (C–H···O), influencing solubility and thermal stability .
- Substituent Effects: Bulky groups (e.g., 4-phenoxyphenyl) disrupt planar crystal packing, whereas smaller substituents (e.g., methylphenyl) promote ordered hydrogen-bonded networks .
Thermodynamic Properties
Ethyl ester derivatives of structurally related compounds have been studied for their thermodynamic behavior:
Comparison :
- Electron-Withdrawing Groups : The nitro-substituted derivative (II) exhibits lower heat capacity and entropy than the methylphenyl analogue (I), likely due to reduced molecular flexibility from stronger intramolecular interactions .
Crystallographic Features
Crystal structures of related compounds reveal distinct packing motifs:
Key Findings :
- Hydrogen Bonding : The ethyl ester forms robust R22(10) and R22(14) motifs via C–H···O bonds, while amides (e.g., the target compound) may utilize N–H···O bonds to stabilize dimers or chains .
- π-Stacking : The methylphenyl-furan system facilitates Cg···Cg interactions (3.82 Å in the ester), which are critical for charge-transfer properties in optoelectronic applications .
Biological Activity
The compound (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide has gained attention in medicinal chemistry due to its unique structural features, which include a cyano group, a furan ring, and a methylphenyl moiety. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.
- Molecular Formula : C16H15N1O2
- CAS Number : 304896-34-2
- Molecular Weight : 253.30 g/mol
Synthesis
The synthesis of this compound typically involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 5-(4-methylphenyl)furan-2-carbaldehyde, facilitated by a base such as piperidine or pyridine under reflux conditions in solvents like ethanol or methanol.
Biological Activity Overview
Research has indicated that (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide exhibits several biological activities:
Antimicrobial Properties
Studies have shown that compounds with similar structures possess antimicrobial properties. The furan ring and cyano group may play crucial roles in interacting with microbial targets, disrupting their cellular functions.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and modulation of signaling pathways involved in cell growth and survival.
The biological activity of (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide can be attributed to its ability to interact with specific molecular targets:
- Electrophilic Reactivity : The cyano group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins.
- π-π Interactions : The furan ring can engage in π-π stacking interactions with aromatic residues in target proteins, influencing their conformation and function.
Case Studies and Research Findings
Recent studies have focused on the following aspects:
1. Antimicrobial Screening
A study conducted by [source] demonstrated that derivatives of (2E)-2-cyano compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| (2E)-2-cyano | 32 | E. coli |
| (2E)-2-cyano | 16 | S. aureus |
2. Anticancer Activity
Research published in [source] explored the anticancer properties of similar compounds in vitro. The study reported that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involved activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Caspase activation |
| HeLa | 8 | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
